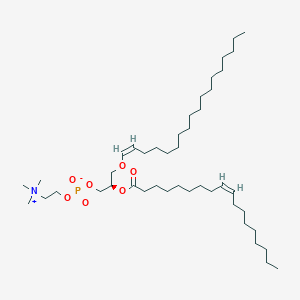![molecular formula C12H14N2O2 B13121701 3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid](/img/structure/B13121701.png)
3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a tert-butyl group at the 3-position and a carboxylic acid group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but optimized for large-scale production, including precise control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the imidazo ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the nitrogen atoms, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Alkylated imidazo[1,5-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar applications but different reactivity due to the position of the nitrogen atoms.
Imidazo[4,5-b]pyridine: Known for its use in pharmaceuticals, particularly as a scaffold for drug development.
Pyridine derivatives: Widely used in various chemical and pharmaceutical applications.
Uniqueness
3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, making it more suitable for specific applications in drug design and agrochemical development. Its carboxylic acid group also provides a handle for further functionalization, enhancing its versatility in synthetic chemistry .
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
3-tert-butylimidazo[1,5-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)11-13-6-9-5-4-8(10(15)16)7-14(9)11/h4-7H,1-3H3,(H,15,16) |
Clave InChI |
PSVJNCJMSUXLGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC=C2N1C=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


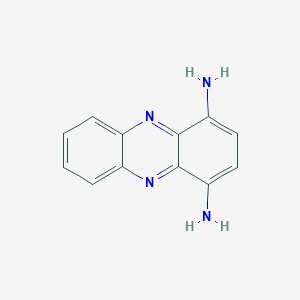
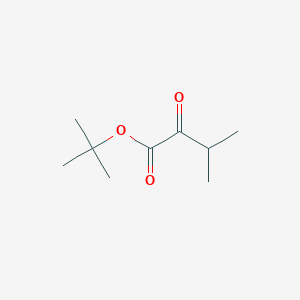
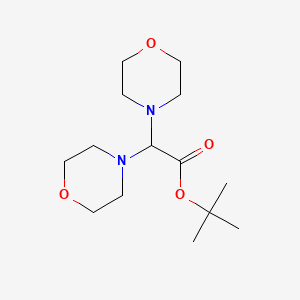
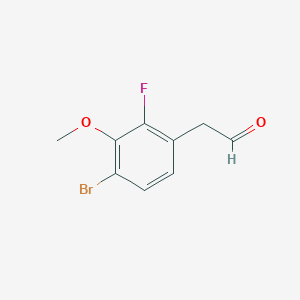
![2-Chloro-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13121641.png)
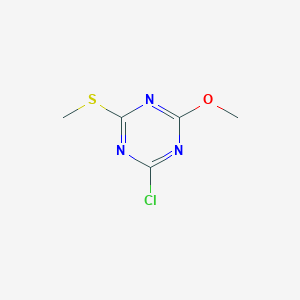

![2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13121653.png)
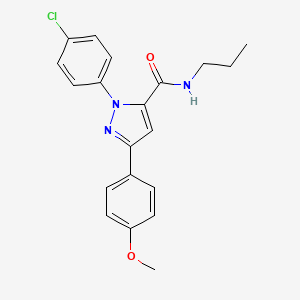
![3-Formylimidazo[1,2-b]pyridazine-6-carboxylicacid](/img/structure/B13121675.png)


![3-Bromo-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B13121695.png)
